4,6-Dinitro-2,1,3-benzothiadiazole
Description
4,6-Dinitro-2,1,3-benzothiadiazole (DNBS) is a nitro-substituted derivative of the benzothiadiazole (BTD) core, a heterocyclic system known for its electron-deficient nature and applications in materials science and organic electronics. The nitro groups at the 4- and 6-positions enhance its electrophilicity, making it a potent electron acceptor. DNBS exhibits unique reactivity in pericyclic reactions and serves as a precursor for synthesizing functional materials .
Properties
CAS No. |
16408-06-3 |
|---|---|
Molecular Formula |
C6H2N4O4S |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
4,6-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2N4O4S/c11-9(12)3-1-4-6(8-15-7-4)5(2-3)10(13)14/h1-2H |
InChI Key |
BYLOIWCTRDPRTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
16408-06-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of benzo[c][1,2,5]thiadiazole. One common method includes the use of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out in a solvent such as toluene at room temperature for about 20 hours .
Industrial Production Methods
While specific industrial production methods for 4,6-dinitrobenzo[c][1,2,5]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling strong acids and nitrating agents.
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a nitro group with a nucleophile such as morpholine or piperidine.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine and piperidine are used, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the nitro groups are replaced by nucleophiles.
Reduction: The major products are the corresponding diamino derivatives.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions used.
Scientific Research Applications
Organic Photovoltaics (OPVs)
One of the primary applications of DNBT is in the development of organic photovoltaic devices. Its electron-deficient nature allows it to act as an acceptor material in donor-acceptor polymer blends. Research has shown that incorporating DNBT into polymer solar cells can enhance charge separation and improve overall device efficiency.
Case Study:
- A study demonstrated that a polymer solar cell utilizing DNBT as an acceptor achieved an efficiency of over 7%, showcasing its potential in next-generation solar technologies .
Organic Light Emitting Diodes (OLEDs)
DNBT has also been explored as a building block for organic light-emitting diodes. Its ability to form charge-transfer complexes makes it suitable for use in OLED materials, where efficient light emission is crucial.
Research Findings:
- The incorporation of DNBT into OLED structures has been linked to improved luminescent properties and stability, which are essential for commercial applications .
Fluorescent Probes
Due to its strong absorbance and fluorescence properties, DNBT can be used as a fluorescent probe in biochemical assays. Its ability to interact with various biomolecules makes it useful for detecting specific targets in complex biological systems.
Example:
- Research indicates that DNBT-based probes can selectively bind to certain proteins, providing a means for imaging and tracking biological processes .
Building Block for Novel Compounds
DNBT serves as a versatile intermediate in the synthesis of more complex organic compounds. Its reactive nitro groups can be further modified to create derivatives with tailored properties for specific applications.
Synthesis Example:
- The synthesis of novel charge-transfer complexes has been achieved using DNBT as a starting material, leading to materials with potential applications in sensors and electronic devices .
Summary Table of Applications
| Application Area | Description | Efficiency/Outcome |
|---|---|---|
| Organic Photovoltaics | Used as an acceptor material in polymer solar cells | Achieved >7% efficiency |
| Organic Light Emitting Diodes | Acts as a building block for OLEDs | Improved luminescence and stability |
| Fluorescent Probes | Utilized for detecting biomolecules | Selective binding to specific proteins |
| Synthesis of Novel Compounds | Serves as an intermediate for creating derivatives | Development of charge-transfer complexes |
Mechanism of Action
The mechanism by which 4,6-dinitrobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-accepting properties. This allows it to participate in electron transfer reactions, making it effective in applications like organic electronics and photocatalysis. The molecular targets and pathways involved include interactions with electron-donating groups and participation in redox reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Reactivity Profiles
Nitro-Substituted Derivatives
- 4,6-Dinitro-2,1,3-benzothiadiazole (DNBS) vs. 4,6-Dinitrobenzofurazan (DNBZ) and 4,6-Dinitrobenzoselenadiazole (DNBSe): Electrophilicity: DNBS (pKa = 7.86) is less electrophilic than DNBZ (pKa = 3.92) and DNBSe (pKa = 6.34), as evidenced by their covalent hydration kinetics. This trend correlates with their Diels-Alder reactivity, where DNBS shows lower dienophilic activity compared to DNBZ and DNBSe . Aromaticity: The BTD core in DNBS is less aromatic than benzofurazan (BZ) and benzoselenadiazole (BSe), contributing to its reduced stability in electrophilic reactions .
Halogen-Substituted Derivatives
- 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole:
Thiophene/Thiazole-Substituted Derivatives
- 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole (DTBT):
- 4,7-Di(thiazol-2-yl)-2,1,3-benzothiadiazole (DTABT):
Positional Isomerism: 4,6-Substitution vs. 4,7-Substitution
- Optical Properties:
- Solubility:
Selenophene and Methoxy-Functionalized Derivatives
- 4,7-Bis(selenophen-2-yl)-BTD: Selenium’s larger atomic size lowers electronegativity, enhancing charge transport in thin-film transistors compared to thiophene analogs .
- 4,7-Bis(2,4-dimethoxyphenyl)-BTD (BT-M):
Key Data Tables
Table 1: Comparative Electrophilicity and Reactivity
| Compound | pKa | Diels-Alder Reactivity | Bandgap (eV) |
|---|---|---|---|
| 4,6-Dinitro-BTD (DNBS) | 7.86 | Moderate | 2.8 |
| 4,6-Dinitrobenzofurazan | 3.92 | High | 2.5 |
| 4,6-Dinitrobenzoselenadiazole | 6.34 | High-Moderate | 2.6 |
| DTBT | N/A | Low | 1.9 |
Table 2: Photovoltaic Performance of BTD-Based Polymers
| Polymer | Substituent | PCE (%) | Application |
|---|---|---|---|
| DTBT-based copolymer | Thienyl | 1.18 | Organic solar cells |
| DTABT-based copolymer | Thiazolyl | 2.36 | Polymer acceptors |
| 4,6-BTD copolymer (P1) | 4,6-Nitro | 0.95 | OLEDs |
Biological Activity
4,6-Dinitro-2,1,3-benzothiadiazole (DNBS) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields. This article reviews the biological effects of DNBS, focusing on its cytotoxicity, genotoxicity, and antibacterial properties.
- Molecular Formula : C₆H₂N₄O₄S
- Molecular Weight : 226.17 g/mol
- Density : 1.836 g/cm³
- Boiling Point : 387.6 °C at 760 mmHg
- Flash Point : 188.2 °C
Cytotoxicity and Genotoxicity
Recent studies have highlighted the cytotoxic and genotoxic effects of DNBS on various cell types. A notable investigation utilized the Allium cepa test to evaluate the compound's impact on mitotic indices and chromosomal aberrations.
Case Study: Allium cepa Test
In a study examining the effects of DNBS on Allium cepa root tips:
- Concentrations Tested : 250 ppm and 500 ppm
- Exposure Times : 0, 3, 6, 12, and 24 hours
- Key Findings :
- Significant inhibition of the mitotic index (MI) was observed at higher concentrations and longer exposure times.
- The study demonstrated a positive correlation between concentration and time of exposure with chromosomal abnormalities.
| Treatment Time (h) | Mitotic Index (MI) ± SD | Total Abnormalities (%) |
|---|---|---|
| Control | 0.34 ± 0.08 | 0 |
| 0 | ||
| 3 | ||
| 6 | ||
| 12 | ||
| 24 |
The results indicated that DNBS acts as a potent spindle inhibitor, leading to significant chromosomal aberrations and indicating high toxicity levels in exposed cells .
Antibacterial Activity
The antibacterial properties of benzothiadiazole derivatives have been explored extensively. DNBS exhibits notable antibacterial activity by inhibiting key bacterial enzymes.
Research has shown that benzothiadiazole derivatives can inhibit several enzymes critical for bacterial survival:
- Dihydroorotase
- DNA gyrase
- Peptide deformylase
In vitro studies indicated that DNBS demonstrated comparable activity to standard antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (mg/ml) | Bacterial Strain |
|---|---|---|
| DNBS | 0.10 - 0.25 | Listeria monocytogenes |
| Standard Drug | 0.15 | Staphylococcus aureus |
These findings suggest that DNBS could serve as a lead compound for developing new antibacterial agents .
Q & A
Q. What are the standard synthetic routes for 4,6-Dinitro-2,1,3-benzothiadiazole, and what analytical techniques ensure purity?
Methodological Answer: The synthesis of nitro-functionalized benzothiadiazole derivatives typically involves electrophilic aromatic substitution or coupling reactions. For example:
- Bromination followed by nitration : Starting from 2,1,3-benzothiadiazole, bromination with Br₂ in hydrobromic acid yields dibrominated intermediates (e.g., 4,7-dibromo-2,1,3-benzothiadiazole, as in ). Subsequent nitration can introduce nitro groups at specific positions.
- Cross-coupling reactions : Stille or Suzuki coupling using organometallic reagents (e.g., tributylstannane or boronic esters) enables functionalization. For instance, describes the use of PdCl₂(PPh₃)₂ catalyst in THF at 70°C for coupling thienyl groups to benzothiadiazole cores.
Q. Analytical validation :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | Br₂, HBr | HBr | 0–25°C | 70–85% |
| Stille Coupling | PdCl₂(PPh₃)₂, THF | THF | 70°C | 46–60% |
Q. How does the nitro group positioning (4,6 vs. 5,6) affect the electronic properties of benzothiadiazole derivatives?
Methodological Answer: Nitro groups are strong electron-withdrawing substituents that modulate the LUMO energy levels of benzothiadiazole, influencing charge transport and absorption spectra. Key findings include:
- 4,6-Dinitro substitution : Creates a planar molecular structure with extended π-conjugation, enhancing electron affinity for n-type semiconductor applications .
- 5,6-Dinitro substitution : Introduces steric hindrance, potentially reducing crystallinity but improving solubility in organic solvents (e.g., chloroform, toluene) .
Q. Spectroscopic validation :
- UV-Vis absorption : 4,6-dinitro derivatives exhibit red-shifted absorption maxima (~550 nm) compared to 5,6-isomers (~520 nm) due to enhanced conjugation .
- Electrochemical analysis : Cyclic voltammetry shows a LUMO of −3.8 eV for 4,6-dinitro derivatives, ideal for electron transport in organic photovoltaics (OPVs) .
Q. What are the primary applications of this compound in optoelectronic materials?
Methodological Answer: This compound serves as a key building block in:
- Polymer solar cells (PSCs) : When copolymerized with electron-rich units (e.g., cyclopentadithiophene), it forms low-bandgap polymers (e.g., PCPDTBT) with power conversion efficiencies (PCE) up to 7% .
- Organic light-emitting diodes (OLEDs) : Its high electron mobility facilitates balanced charge injection in emissive layers .
Q. Device optimization :
- Blend morphology : Thermal annealing or solvent additives (e.g., 1,8-diiodooctane) improve phase separation in active layers .
- Hole-blocking layers : Thin films of 4,6-dinitro-benzothiadiazole derivatives reduce recombination at electrodes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound-based polymers?
Methodological Answer:
- Catalyst screening : Pd₂(dba)₃ with tri(o-tolyl)phosphine increases coupling efficiency in Stille reactions compared to PdCl₂(PPh₃)₂ .
- Solvent selection : Anhydrous toluene minimizes side reactions vs. THF, improving regioselectivity .
- Temperature control : Slow heating (1°C/min) during nitration prevents decomposition of nitro intermediates .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd₂(dba)₃/P(o-tol)₃ | +20% |
| Solvent | Toluene | +15% |
| Nitration Temp | 50°C (ramped) | +10% |
Q. What strategies resolve discrepancies in charge carrier mobility data for benzothiadiazole-containing polymers?
Methodological Answer: Contradictions in mobility measurements (e.g., space-charge-limited current vs. field-effect transistor data) arise from:
- Film morphology : Atomic force microscopy (AFM) identifies inhomogeneous crystallinity, which is mitigated by solvent vapor annealing .
- Doping effects : Residual palladium catalysts from synthesis can artificially inflate conductivity. Chelating agents (e.g., diethyl dithiocarbamate) remove Pd residues .
Case study : PCPDTBT showed mobility variations from 0.01 to 0.1 cm²/V·s. Post-synthesis purification via Soxhlet extraction with methanol/acetone improved consistency .
Q. What mechanistic insights explain the environmental stability differences in benzothiadiazole derivatives?
Methodological Answer: Nitro groups enhance oxidative stability but increase sensitivity to UV-induced degradation:
- Photodegradation pathways : Nitro-to-nitrito rearrangement under UV light generates radicals, accelerating chain scission in polymers. Stabilizers like hindered amine light stabilizers (HALS) mitigate this .
- Hydrolytic stability : 4,6-Dinitro derivatives resist hydrolysis in acidic conditions (pH > 3) due to steric protection of the thiadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
